molecular formula C14H20BrN3 B1611365 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane CAS No. 918653-07-3

3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B1611365
CAS No.: 918653-07-3
M. Wt: 310.23 g/mol
InChI Key: LEAIRUOJCWLHDU-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a bromopyridine moiety and a diazaspiro undecane framework. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the bromopyridine group. One common method involves the reaction of a suitable diazaspiro[5.5]undecane precursor with 5-bromopyridine under specific conditions. The reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction mixture being heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, leading to the formation of more complex spirocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with the active sites of target proteins. The spirocyclic structure provides rigidity and spatial orientation, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane is unique due to the presence of the bromopyridine group, which imparts distinct chemical reactivity and biological activity. The combination of the spirocyclic core and the bromopyridine moiety makes it a versatile compound for various applications in medicinal chemistry and chemical biology.

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3/c15-12-1-2-13(17-11-12)18-9-5-14(6-10-18)3-7-16-8-4-14/h1-2,11,16H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAIRUOJCWLHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C3=NC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579968
Record name 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918653-07-3
Record name 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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